molecular formula C12H12ClNO4 B12130607 (Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid

(Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid

Cat. No.: B12130607
M. Wt: 269.68 g/mol
InChI Key: PPILRRVNXUKOLF-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid typically involves the reaction of 5-chloro-2-methoxyaniline with a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a drug candidate.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its unique properties make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted methoxyphenyl derivatives and butenoic acid analogs. Examples include:

  • 5-chloro-2-methoxyphenylboronic acid
  • 2-methoxyphenyl isocyanate

Uniqueness

What sets (Z)-4-((5-chloro-2-methoxyphenyl)amino)-3-methyl-4-oxobut-2-enoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

IUPAC Name

(Z)-4-(5-chloro-2-methoxyanilino)-3-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12ClNO4/c1-7(5-11(15)16)12(17)14-9-6-8(13)3-4-10(9)18-2/h3-6H,1-2H3,(H,14,17)(H,15,16)/b7-5-

InChI Key

PPILRRVNXUKOLF-ALCCZGGFSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.